Phosphonic acid, (2-((aminoacetyl)amino)ethyl)-

Description

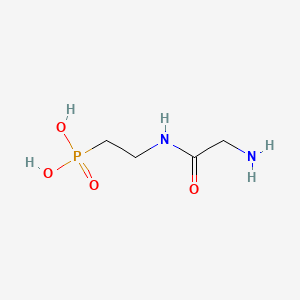

Phosphonic acid, (2-((aminoacetyl)amino)ethyl)-, is a compound characterized by the presence of a phosphonic acid group attached to an aminoacetyl-aminoethyl chain. This compound is part of the broader class of aminophosphonates, which are known for their structural analogy to amino acids. The phosphonic acid group is notable for its phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .

Properties

CAS No. |

53626-52-1 |

|---|---|

Molecular Formula |

C4H11N2O4P |

Molecular Weight |

182.12 g/mol |

IUPAC Name |

2-[(2-aminoacetyl)amino]ethylphosphonic acid |

InChI |

InChI=1S/C4H11N2O4P/c5-3-4(7)6-1-2-11(8,9)10/h1-3,5H2,(H,6,7)(H2,8,9,10) |

InChI Key |

PKSAIFMBRHCGAH-UHFFFAOYSA-N |

Canonical SMILES |

C(CP(=O)(O)O)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, (2-((aminoacetyl)amino)ethyl)-, can be synthesized through various methods. One common approach involves the hydrophosphonylation of imines with phosphorous acid or its esters. Another method involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods

Industrial production of phosphonic acids often starts with phosphorous acid (H₃PO₃), exploiting its reactive P-H bond. The Kabachnik–Fields reaction is widely used in industrial settings due to its efficiency and scalability . Additionally, the Michaelis-Arbuzov reaction is employed to produce phosphonate esters, which can be further hydrolyzed to yield phosphonic acids .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2-((aminoacetyl)amino)ethyl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert phosphonic acids to phosphinic acids.

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for dealkylation, carbodiimides for coupling reactions, and various bases such as N,N-diisopropylethylamine (DIPEA) for peptide synthesis . Reaction conditions often involve mild temperatures and aqueous or organic solvents, depending on the specific reaction.

Major Products

Major products formed from these reactions include phosphonic acid derivatives, phosphinic acids, and various substituted phosphonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .

Scientific Research Applications

Phosphonic acid, (2-((aminoacetyl)amino)ethyl)-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, (2-((aminoacetyl)amino)ethyl)-, involves its role as an antagonist of amino acids. It inhibits enzymes involved in amino acid metabolism, thereby affecting the physiological activity of cells . This inhibition can lead to antibacterial, plant growth regulatory, or neuromodulatory effects. The compound’s ability to chelate metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Phosphonic acid, (2-((aminoacetyl)amino)ethyl)-, can be compared with other aminophosphonates, such as:

Aminomethylphosphonic acid: The simplest aminophosphonate, used as a herbicide.

Glyphosate: A widely used herbicide with a similar structure.

What sets phosphonic acid, (2-((aminoacetyl)amino)ethyl)-, apart is its unique combination of the aminoacetyl-aminoethyl chain with the phosphonic acid group, which imparts specific properties useful in various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.